(15R)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride
CAS No.:
Cat. No.: VC13785040
Molecular Formula: C22H19ClFN5O2
Molecular Weight: 439.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19ClFN5O2 |
|---|---|
| Molecular Weight | 439.9 g/mol |
| IUPAC Name | (15R)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride |
| Standard InChI | InChI=1S/C22H18FN5O2.ClH/c1-12-14(3-2-6-24-12)15-7-19-22(28-11-26-27-21(15)28)25-8-16-17(23)4-5-18-20(16)13(9-29-18)10-30-19;/h2-7,11,13,25H,8-10H2,1H3;1H/t13-;/m1./s1 |
| Standard InChI Key | JOYSKAVINOJMDD-BTQNPOSSSA-N |
| Isomeric SMILES | CC1=C(C=CC=N1)C2=CC3=C(NCC4=C(C=CC5=C4[C@H](CO5)CO3)F)N6C2=NN=C6.Cl |
| SMILES | CC1=C(C=CC=N1)C2=CC3=C(NCC4=C(C=CC5=C4C(CO5)CO3)F)N6C2=NN=C6.Cl |
| Canonical SMILES | CC1=C(C=CC=N1)C2=CC3=C(NCC4=C(C=CC5=C4C(CO5)CO3)F)N6C2=NN=C6.Cl |
Introduction
Chemical and Structural Profile
Molecular Characteristics
The compound’s molecular formula is C22H19ClFN5O2, with a molecular weight of 439.9 g/mol . Its IUPAC name reflects the intricate arrangement of fused rings and substituents: a 15R-configured pentacyclic core incorporating fluorine at position 21, a 2-methylpyridin-3-yl group at position 10, and two oxygen atoms forming 13,17-dioxa bridges. The hydrochloride salt form enhances solubility and bioavailability, critical for oral administration .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H19ClFN5O2 |
| Molecular Weight | 439.9 g/mol |
| CAS Number | 2490676-19-0 |
| SMILES Notation | CC1=C(C=CC=N1)C2=CC3=C(NCC4=C(C=CC5=C4C(CO5)CO3)F)N6C2=NN=C6.Cl |
| InChI Key | JOYSKAVINOJMDD-BTQNPOSSSA-N |
The three-dimensional structure, resolved via X-ray crystallography and computational modeling, reveals a rigid polycyclic framework that facilitates selective interactions with the EED subunit of PRC2 . The fluorine atom at position 21 and the methylpyridine moiety contribute to hydrophobic interactions within the EED binding pocket, while the tetrazole ring enhances metabolic stability .
Synthesis and Characterization
Synthetic Pathways
The synthesis of (15R)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride involves a multi-step sequence emphasizing regioselective ring formation and stereochemical control . Key steps include:
-
Pyridine Functionalization: Introduction of the 2-methyl group via Friedel-Crafts alkylation.
-
Tetrazole Ring Construction: Cyclization of nitrile precursors with sodium azide under acidic conditions.
-
Oxygen Bridge Formation: Mitsunobu reactions to establish 13,17-dioxa linkages.
-
Fluorination: Electrophilic aromatic substitution using Selectfluor® at position 21.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Analytical Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure, with distinctive signals observed for the fluorine atom (δ -120 ppm in 19F NMR) and the methylpyridine protons (δ 2.45 ppm in 1H NMR). High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak at m/z 439.9 [M+H]+ . Purity assessments via High-Performance Liquid Chromatography (HPLC) demonstrate ≥95% purity in commercial batches .
Mechanism of Action and Biological Activity
EED Inhibition and PRC2 Modulation
Pociredir hydrochloride binds to the EED subunit of PRC2, disrupting its interaction with histone H3 lysine 27 trimethylation (H3K27me3), a chromatin modification associated with gene silencing . This inhibition prevents PRC2-mediated repression of γ-globin (HBG1/2) genes, leading to sustained HbF expression in erythroid precursors .
Table 2: In Vitro Efficacy Metrics
| Parameter | Value |
|---|---|
| IC50 (EED Binding) | 12 nM |
| HbF Induction (Primary Cells) | 30% of Total Hemoglobin |
| EC50 (HbF Expression) | 50 nM |
In murine models of SCD, oral administration (10 mg/kg/day) elevated HbF levels to 30% of total hemoglobin within 28 days, reducing erythrocyte sickling and improving survival rates . The compound’s pancellular distribution ensures HbF expression across all red blood cells, a critical advantage over earlier therapies like hydroxyurea .
Preclinical and Clinical Development
Phase 1 Clinical Trial (NCT04586985)
Initiated in Q4 2020, this double-blind, placebo-controlled trial evaluated single and multiple ascending doses in healthy volunteers . Preliminary data indicated:
-
Pharmacokinetics: Peak plasma concentration (Cmax) of 1.2 µM at 2 hours post-dose.
-
Half-Life: 8–12 hours, supporting once-daily dosing.
Future Directions and Challenges
Optimization of Dosing Regimens
Ongoing studies aim to identify the minimal effective dose to minimize long-term epigenetic perturbations . Combination therapies with hydroxyurea or luspatercept are under exploration .
Resistance Mechanisms
Preliminary reports suggest potential EED mutations (e.g., EED Y365F) may reduce drug binding affinity, necessitating structure-activity relationship (SAR) refinements .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume